molecular formula C10H13N3O B14904599 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one

1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one

Cat. No.: B14904599
M. Wt: 191.23 g/mol
InChI Key: QUTNPGUCYIXYNI-UHFFFAOYSA-N
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Description

1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazepines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyridine derivative with a suitable amine, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one is unique due to its specific structural features and the resulting biological activities. Its diazepine ring system and methyl substitutions contribute to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1,8-dimethyl-3,4-dihydro-2H-pyrido[2,3-e][1,4]diazepin-5-one

InChI

InChI=1S/C10H13N3O/c1-7-3-4-8-9(12-7)13(2)6-5-11-10(8)14/h3-4H,5-6H2,1-2H3,(H,11,14)

InChI Key

QUTNPGUCYIXYNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NCCN2C

Origin of Product

United States

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